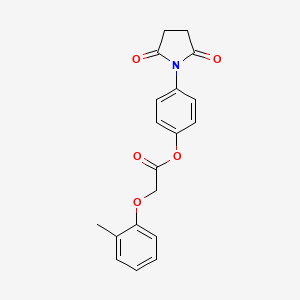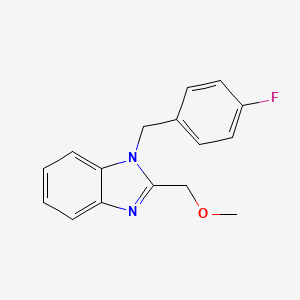
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate, commonly known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxazolidinones and has a unique chemical structure that makes it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DPA also affects signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DPA induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In inflammation, DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DPA protects neurons from oxidative stress and improves cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. DPA is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, DPA has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. DPA also has a short half-life in vivo, which may limit its therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is the development of DPA derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential of DPA as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, the molecular targets of DPA and its mechanism of action need to be further elucidated to fully understand its therapeutic potential.
Synthesemethoden
The synthesis of DPA involves the reaction of 2-methylphenol with 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acetic anhydride and pyridine to obtain DPA. The synthesis of DPA is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is a common feature of many diseases, and DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, DPA has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-13-4-2-3-5-16(13)24-12-19(23)25-15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYSAXKAEIGURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)phenyl (2-methylphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)

![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)